molecular formula C24H20N2O6 B229445 4-Nitrobenzyl 5-(dibenzo[b,d]furan-3-ylamino)-5-oxopentanoate

4-Nitrobenzyl 5-(dibenzo[b,d]furan-3-ylamino)-5-oxopentanoate

Katalognummer B229445
Molekulargewicht: 432.4 g/mol
InChI-Schlüssel: YUYVDOIBCSKAJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Nitrobenzyl 5-(dibenzo[b,d]furan-3-ylamino)-5-oxopentanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a complex process, which involves several steps of chemical reactions.

Wirkmechanismus

The mechanism of action of 4-Nitrobenzyl 5-(dibenzo[b,d]furan-3-ylamino)-5-oxopentanoate is not fully understood. However, it is believed to work by binding to specific targets in cells and altering their function. This compound has been shown to inhibit the growth of cancer cells in vitro, indicating its potential as an anticancer agent.
Biochemical and Physiological Effects:
4-Nitrobenzyl 5-(dibenzo[b,d]furan-3-ylamino)-5-oxopentanoate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes in cells, which may contribute to its anticancer properties. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 4-Nitrobenzyl 5-(dibenzo[b,d]furan-3-ylamino)-5-oxopentanoate in lab experiments is its potential as a fluorescent probe for the detection of metal ions in biological systems. However, one limitation of using this compound is its complex synthesis method, which may make it difficult to produce in large quantities.

Zukünftige Richtungen

There are several future directions for the study of 4-Nitrobenzyl 5-(dibenzo[b,d]furan-3-ylamino)-5-oxopentanoate. One direction is the further study of its potential as an anticancer agent. Another direction is the development of new fluorescent probes based on this compound for the detection of metal ions in biological systems. Additionally, the synthesis method of this compound could be optimized to make it more efficient and cost-effective.

Synthesemethoden

The synthesis of 4-Nitrobenzyl 5-(dibenzo[b,d]furan-3-ylamino)-5-oxopentanoate involves several steps of chemical reactions. The first step involves the reaction of 4-nitrobenzyl chloride with dibenzo[b,d]furan-3-amine in the presence of a base such as triethylamine. This reaction produces 4-nitrobenzyl dibenzo[b,d]furan-3-ylamine. The second step involves the reaction of 4-nitrobenzyl dibenzo[b,d]furan-3-ylamine with ethyl 5-bromopentanoate in the presence of a base such as potassium carbonate. This reaction produces 4-nitrobenzyl 5-(dibenzo[b,d]furan-3-ylamino)-5-bromopentanoate. The final step involves the reaction of 4-nitrobenzyl 5-(dibenzo[b,d]furan-3-ylamino)-5-bromopentanoate with sodium methoxide in methanol. This reaction produces 4-Nitrobenzyl 5-(dibenzo[b,d]furan-3-ylamino)-5-oxopentanoate.

Wissenschaftliche Forschungsanwendungen

4-Nitrobenzyl 5-(dibenzo[b,d]furan-3-ylamino)-5-oxopentanoate has potential applications in various scientific research fields. It has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. It has also been studied for its potential use in the development of new drugs for the treatment of cancer and other diseases.

Eigenschaften

Molekularformel

C24H20N2O6

Molekulargewicht

432.4 g/mol

IUPAC-Name

(4-nitrophenyl)methyl 5-(dibenzofuran-3-ylamino)-5-oxopentanoate

InChI

InChI=1S/C24H20N2O6/c27-23(6-3-7-24(28)31-15-16-8-11-18(12-9-16)26(29)30)25-17-10-13-20-19-4-1-2-5-21(19)32-22(20)14-17/h1-2,4-5,8-14H,3,6-7,15H2,(H,25,27)

InChI-Schlüssel

YUYVDOIBCSKAJN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)CCCC(=O)OCC4=CC=C(C=C4)[N+](=O)[O-]

Kanonische SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)CCCC(=O)OCC4=CC=C(C=C4)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.